3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-2-methyl-1-propanol with a thiazole precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure settings to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products, including dyes and biocides
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2OS |
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Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-5(4-9)8(11)7-3-6(2)10-12-7/h3,5,8,11H,4,9H2,1-2H3 |
InChI Key |
BOUIMGZDLRTEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C(C)CN)O |
Origin of Product |
United States |
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